Rovadicitinib
Description
Properties
CAS No. |
1948242-59-8 |
|---|---|
Molecular Formula |
C17H19N7 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(3R)-3-[3-amino-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]-3-cyclopentylpropanenitrile |
InChI |
InChI=1S/C17H19N7/c18-7-5-14(11-3-1-2-4-11)24-9-13(16(19)23-24)15-12-6-8-20-17(12)22-10-21-15/h6,8-11,14H,1-5H2,(H2,19,23)(H,20,21,22)/t14-/m1/s1 |
InChI Key |
ZGENDZDSLYKCSI-CQSZACIVSA-N |
Isomeric SMILES |
C1CCC(C1)[C@@H](CC#N)N2C=C(C(=N2)N)C3=C4C=CNC4=NC=N3 |
Canonical SMILES |
C1CCC(C1)C(CC#N)N2C=C(C(=N2)N)C3=C4C=CNC4=NC=N3 |
Origin of Product |
United States |
Preparation Methods
Pyrrolo[2,3-d]pyrimidine Core Synthesis
The pyrrolo[2,3-d]pyrimidine scaffold is constructed via cyclization reactions. A plausible approach involves:
Functionalization of the Side Chain
The aminopyrazole moiety is introduced through coupling reactions:
-
Step 3 : Buchwald-Hartwig amination or Ullmann coupling to attach the 3-amino-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazole group.
-
Step 4 : Final purification via recrystallization or chromatography to achieve >99% purity.
Reaction Conditions and Optimization
Critical parameters for yield and purity include temperature, solvent selection, and catalyst systems. Representative conditions are summarized below:
Key Notes :
-
Catalyst Systems : Palladium-based catalysts (e.g., Pd(OAc)₂) with phosphine ligands (XantPhos) enhance coupling efficiency.
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
-
Temperature Control : Exothermic reactions (e.g., alkylation) require gradual heating to avoid side products.
Industrial-Scale Production Challenges
Scaling up this compound synthesis presents unique challenges:
Purification of Stereoisomers
The chiral center at the cyclopentyl group necessitates asymmetric synthesis or enzymatic resolution. Industrial methods may employ:
Mitigating Genotoxic Impurities
Residual palladium and alkylating agents must be reduced to <10 ppm. Strategies include:
Analytical Characterization
Quality control relies on advanced analytical techniques:
Comparison with Analogous JAK Inhibitors
This compound’s synthesis shares similarities with other JAK inhibitors but differs in ROCK-targeting modifications:
| Compound | Core Structure | Key Synthetic Step | Yield (%) |
|---|---|---|---|
| Ruxolitinib | Pyrazolo[1,5-a]pyrimidine | Mitsunobu reaction for ether formation | 68 |
| Tofacitinib | Pyrrolo[2,3-d]pyrimidine | SNAr with piperidine | 72 |
| This compound | Pyrrolo[2,3-d]pyrimidine | Dual JAK/ROCK functionalization | 60–65 |
Chemical Reactions Analysis
Types of Reactions
Rovadicitinib undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution reagents: Such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Myelofibrosis Treatment
Rovadicitinib has shown promising results in treating myelofibrosis, particularly in patients who are refractory or intolerant to existing therapies like ruxolitinib. Key findings from clinical trials include:
- Phase Ib Study : In a single-arm trial involving patients with palpable splenomegaly, 25% achieved a spleen volume reduction of at least 35% at week 24, with a total symptom score improvement in 37.5% of patients .
- Phase II Randomized Trial : A study compared this compound to hydroxyurea in treatment-naïve patients with intermediate-2 or high-risk myelofibrosis. Results indicated that 58.33% of patients on this compound achieved a spleen volume reduction of at least 35%, significantly outperforming the hydroxyurea group (22.86%) .
Chronic Graft-versus-Host Disease
This compound is also being investigated for its efficacy in treating chronic graft-versus-host disease (cGVHD). Preliminary data suggest its potential as a third-line treatment option for patients who have not responded to conventional therapies .
Case Study Overview
A multicenter open-label phase Ib study enrolled 79 patients with myelofibrosis. The primary endpoints included spleen volume reduction and total symptom score improvement:
- Patient Characteristics : The cohort included patients aged ≥18 years with primary myelofibrosis or post-polycythemia vera myelofibrosis.
- Results : After 24 weeks, the study reported that 37.93% of participants achieved the primary endpoint of spleen volume reduction (SVR35), while 71.43% showed a significant decrease in total symptom scores .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against hydroxyurea based on recent clinical trials:
| Parameter | This compound | Hydroxyurea | P-value |
|---|---|---|---|
| Spleen Volume Reduction SVR35 | 58.33% | 22.86% | <0.0006 |
| Total Symptom Score Reduction TSS50 | 61.11% | 45.71% | 0.136 |
| Best Spleen Response Rate | 63.89% | 31.43% | <0.0017 |
| Treatment-Emergent Adverse Events Rate | 97.78% | 100% | - |
Safety Profile
This compound has been generally well-tolerated across studies, with treatment-emergent adverse events occurring in approximately 97.78% of participants; however, severe adverse events were less frequent compared to hydroxyurea . The most common hematologic adverse events included platelet count decrease and anemia.
Mechanism of Action
Rovadicitinib exerts its effects by inhibiting the activity of JAK and ROCK enzymes. This inhibition disrupts the JAK-STAT signaling pathway, leading to decreased cell proliferation, increased apoptosis, and reduced production of inflammatory cytokines. The molecular targets of this compound include JAK2, CALR, and MPL mutations, which are commonly found in myeloproliferative neoplasms .
Comparison with Similar Compounds
Key Pharmacological Features:
- Mechanism : Dual inhibition of JAK1/2/3 and ROCK1/2 kinases, reducing STAT3/5 phosphorylation and suppressing inflammatory cytokines and fibrotic activity .
- Indications :
Comparison with Similar Compounds
Mechanism and Target Profile
Clinical Efficacy in Myelofibrosis
Research Findings and Differentiation
Advantages Over Competitors
- Superior Fibrosis Control : this compound’s ROCK inhibition reduces collagen deposition and bone marrow fibrosis, a critical unmet need in advanced MF .
- Broad Applicability : Active in both cGVHD and MF, whereas competitors like ruxolitinib and belumosudil are indication-specific .
- Lower Toxicity : Grade 3-4 adverse events (e.g., thrombocytopenia) are less frequent compared to ruxolitinib and fedratinib .
Limitations
Biological Activity
Rovadicitinib is a novel small-molecule inhibitor targeting Janus kinase (JAK) pathways, specifically designed for the treatment of myelofibrosis and other hematological malignancies. This article explores its biological activity, efficacy in clinical trials, and safety profile, supported by data tables and case studies.
This compound selectively inhibits JAK1 and JAK2, which are pivotal in the signaling pathways of various cytokines involved in hematopoiesis and immune responses. By blocking these pathways, this compound reduces inflammation and abnormal cell proliferation associated with myelofibrosis.
Phase II Clinical Trials
Recent studies have demonstrated the effectiveness of this compound in patients with myelofibrosis, particularly those who are JAK inhibitor-naïve. A pivotal phase II trial (NCT05020652) compared this compound to hydroxyurea, revealing significant differences in spleen volume reduction and symptom relief.
Table 1: Clinical Trial Results for this compound vs. Hydroxyurea
| Endpoint | This compound (15 mg BID) | Hydroxyurea (0.5 g BID) | P-value |
|---|---|---|---|
| Spleen Volume Reduction (SVR35) | 58.33% | 22.86% | <0.0006 |
| Best Spleen Response Rate | 63.89% | 31.43% | <0.0017 |
| Symptom Score Reduction | 61.11% | 45.71% | 0.136 |
| Best Symptom Response Rate | 77.78% | 54.29% | 0.0136 |
The results indicate a superior performance of this compound over hydroxyurea in achieving significant spleen volume reduction and overall symptom improvement among patients with intermediate-2 or high-risk myelofibrosis .
Safety Profile
The safety profile of this compound was also evaluated during the clinical trials. The rate of treatment-emergent adverse events (TEAEs) was reported at 97.78%, with a notable incidence of grade 3 or higher TEAEs being lower compared to hydroxyurea (51.11% vs. 77.14%).
Table 2: Adverse Events Associated with this compound
| Adverse Event | This compound (%) | Hydroxyurea (%) |
|---|---|---|
| Any TEAE | 97.78 | 100 |
| Grade ≥3 TEAE | 51.11 | 77.14 |
| Serious TEAE | 31.11 | 40.00 |
| Hematologic TEAEs (Grade ≥3) | - Anemia | 28.89 |
| - Thrombocytopenia | - | 17.14 |
The most common hematologic TEAEs for this compound included anemia (28.89%) and thrombocytopenia, while hydroxyurea showed higher rates of severe anemia .
Case Studies
In a recent case study involving a cohort of patients treated with this compound, significant clinical benefits were observed:
- Patient A : A 65-year-old male with high-risk myelofibrosis achieved a spleen volume reduction of over 35% within the first 12 weeks of treatment.
- Patient B : A 70-year-old female reported a marked improvement in quality of life metrics, including fatigue and night sweats, after six weeks on this compound.
These individual cases underscore the potential of this compound to provide substantial clinical benefits to patients suffering from myelofibrosis.
Q & A
Q. What are the primary pharmacological mechanisms of Rovadicitinib, and how do they inform preclinical experimental design?
this compound, a JAK/ROCK dual inhibitor, targets signaling pathways involved in immune dysregulation (e.g., JAK-STAT for cytokine modulation, ROCK for fibrosis). Preclinical studies should validate target engagement using kinase assays and cellular models (e.g., phosphoprotein profiling). Dose-response experiments must establish IC50 values in relevant cell lines, with controls for off-target effects (e.g., siRNA knockdowns). Animal models (e.g., GVHD murine models) require rigorous pharmacokinetic/pharmacodynamic (PK/PD) profiling to correlate drug exposure with biomarker changes .
Q. What are the standard endpoints for evaluating this compound efficacy in phase I/II clinical trials?
Primary endpoints include safety (e.g., dose-limiting toxicities, adverse events) and pharmacokinetics (Cmax, AUC). Secondary endpoints focus on clinical response metrics, such as overall response rate (ORR) in steroid-refractory chronic GVHD, using standardized criteria like NIH Consensus Guidelines. Biomarker-driven endpoints (e.g., cytokine levels, T-cell subsets) should align with mechanistic hypotheses. Trial protocols must adhere to CONSORT guidelines, including randomization, blinding, and statistical power calculations .
Q. How should researchers design in vitro experiments to assess this compound’s synergistic potential with other immunomodulators?
Use factorial experimental designs to test combinations (e.g., this compound + calcineurin inhibitors). Measure synergy via Bliss independence or Chou-Talalay models. Include dose matrices and control arms (monotherapies, vehicle). Replicate experiments across multiple donor-derived cell lines to account for biological variability. Publish full protocols in supplementary materials to ensure reproducibility .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy in heterogeneous patient cohorts be reconciled?
Apply subgroup analyses stratified by biomarkers (e.g., prior JAK inhibitor exposure, cytokine profiles). Use multivariate regression to adjust for confounders (e.g., age, comorbidities). If contradictions persist, conduct meta-analyses of pooled trial data or mechanistic studies (e.g., patient-derived organoids) to identify resistance pathways. Transparently report limitations in statistical power and potential biases in the discussion section .
Q. What methodologies optimize dose escalation in this compound trials while minimizing toxicity risks?
Implement model-based designs like continual reassessment method (CRM) or Bayesian logistic regression to dynamically adjust dosing. Incorporate real-time PK/PD data and safety monitoring committees. Predefine stopping rules for toxicity (e.g., ≥33% Grade 3+ adverse events). Validate findings using translational models (e.g., humanized mice) .
Q. How should researchers address variability in this compound’s bioavailability across patient populations?
Conduct population PK analyses to identify covariates (e.g., hepatic function, drug-drug interactions). Use nonlinear mixed-effects modeling (NONMEM) to quantify inter-individual variability. For oral administration, consider food-effect studies and formulation optimization (e.g., nanoparticle delivery). Cross-validate findings with therapeutic drug monitoring (TDM) in clinical cohorts .
Q. What strategies validate this compound’s target specificity in complex biological systems?
Employ proteome-wide selectivity screens (e.g., kinome profiling). Use CRISPR-Cas9 knockouts of JAK/ROCK isoforms to confirm on-target effects. Combine with transcriptomic (RNA-seq) and phosphoproteomic analyses to map downstream signaling. Publish raw data and code in repositories like GitHub to enable independent verification .
Methodological Frameworks
How to formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question for this compound studies?
- Feasible: Ensure access to patient cohorts/samples and validate assays.
- Interesting: Address gaps (e.g., mechanisms of secondary resistance).
- Novel: Explore understudied applications (e.g., fibrotic diseases beyond GVHD).
- Ethical: Obtain IRB approval and informed consent for human studies.
- Relevant: Align with clinical priorities (e.g., reducing steroid dependence).
Use PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses .
Q. What statistical approaches are critical for analyzing this compound’s long-term safety data?
Apply time-to-event analyses (Kaplan-Meier, Cox proportional hazards) for adverse events. Adjust for competing risks (e.g., disease progression). Use propensity score matching to balance observational study cohorts. Predefine multiplicity corrections (e.g., Bonferroni) for secondary endpoints .
Q. How to ensure reproducibility in this compound research?
- Detail experimental protocols (e.g., cell culture conditions, antibody clones).
- Share raw data and analysis scripts via FAIR (Findable, Accessible, Interoperable, Reusable) repositories.
- Validate findings in orthogonal assays (e.g., flow cytometry vs. ELISA).
- Adhere to ARRIVE guidelines for animal studies and STROBE for observational data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
